molecular formula C9H7F5N2O2 B13145298 2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine

2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B13145298
M. Wt: 270.16 g/mol
InChI Key: XZZRQSZBGYQIHP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of difluoro, nitro, and trifluoromethyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine typically involves multi-step organic reactionsThe final step involves the conversion of the nitro group to an amine under reducing conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and other functionalized derivatives .

Scientific Research Applications

2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its reactivity and binding affinity to various biological receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine stands out due to its combination of difluoro, nitro, and trifluoromethyl groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound for research and industrial applications .

Biological Activity

2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine is a fluorinated organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by multiple fluorine atoms and a nitro group, suggests enhanced biological activity and metabolic stability compared to non-fluorinated analogs. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H7F5N2O2
  • Molecular Weight : 270.16 g/mol
  • IUPAC Name : 2,2-difluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its reactivity and binding affinity to specific receptors:

  • Inhibition of Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes.
  • Receptor Binding : It has been suggested that the compound can bind to receptors similar to those targeted by existing drugs, potentially leading to therapeutic effects.

Biological Activity Studies

Recent studies have explored the pharmacological properties of this compound across various biological systems:

Anticancer Activity

Several investigations have highlighted the anticancer potential of this compound:

  • Cell Line Studies : Preliminary cytotoxicity assays against human cancer cell lines (e.g., MCF-7 breast cancer cells) have shown promising results. The compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell Line IC50 Value (µM) Reference Compound IC50 Value (µM)
MCF-70.65Doxorubicin1.93
HCT-1161.54Doxorubicin2.84

Mechanistic Insights

Flow cytometry analyses have indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, specifically caspase-3 and caspase-7 . Additionally, molecular docking studies suggest that the compound interacts favorably with protein targets involved in cell cycle regulation and apoptosis.

Antimicrobial Properties

Beyond anticancer applications, the compound has been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The nitro group is believed to play a crucial role in its bactericidal activity by disrupting bacterial cellular processes.

Case Studies and Applications

Several case studies have documented the use of this compound in drug discovery:

  • Synthesis and Optimization : Researchers have synthesized various derivatives of this compound to enhance its biological activity. Modifications at the phenyl ring have been shown to significantly affect potency and selectivity against different cancer cell lines.
  • Clinical Relevance : The structural characteristics of this compound make it a candidate for further development as a therapeutic agent in oncology and infectious diseases.

Properties

Molecular Formula

C9H7F5N2O2

Molecular Weight

270.16 g/mol

IUPAC Name

2,2-difluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H7F5N2O2/c10-8(11)7(15)4-1-5(9(12,13)14)3-6(2-4)16(17)18/h1-3,7-8H,15H2

InChI Key

XZZRQSZBGYQIHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(F)F)N

Origin of Product

United States

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